2-Propyne-1-thiol
Overview
Description
2-Propyne-1-thiol is an organic compound with the molecular formula C₃H₄S. It is a thiol, characterized by the presence of a sulfur-hydrogen (SH) group attached to a carbon atom. This compound is also known as propargyl mercaptan and is notable for its strong, unpleasant odor. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propyne-1-thiol can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with sodium hydrosulfide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and control the reaction conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Propyne-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it into simpler thiols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation.
Hydrocarbons: Formed through reduction.
Thioethers: Formed through substitution reactions.
Scientific Research Applications
2-Propyne-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Propyne-1-thiol involves its ability to interact with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Propyne-1-thiol can be compared with other thiols, such as:
2-Propene-1-thiol: Similar structure but with a double bond instead of a triple bond.
2-Propanethiol: Similar structure but with a saturated carbon chain.
Allyl mercaptan: Another thiol with a similar structure but different reactivity.
The uniqueness of this compound lies in its triple bond, which imparts distinct chemical properties and reactivity compared to other thiols.
Properties
IUPAC Name |
prop-2-yne-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4S/c1-2-3-4/h1,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLUERUPCAAQGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182158 | |
Record name | 2-Propyne-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27846-30-6 | |
Record name | 2-Propyne-1-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027846306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propyne-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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